Loss on Drying: Hydration Stability
The EU Commission Regulation No 231/2012 and JECFA compendium define harmonized loss-on-drying limits for all four hydration states under a single standardized protocol (40 °C, 3 h; then 105 °C, 5 h). The heptahydrate loses not more than 50.0% of its initial mass under these conditions [1]. Under the identical protocol, the anhydrous form loses ≤5.0%, the dihydrate loses ≤22.0%, and the dodecahydrate loses ≤61.0% [2]. These values correspond to the quantitative release of seven, zero, two, and twelve water molecules, respectively, confirming the heptahydrate's intermediate and well-defined hydration stoichiometry.
| Evidence Dimension | Loss on drying (% weight loss) — standardized protocol: 40 °C for 3 h, then 105 °C for 5 h |
|---|---|
| Target Compound Data | Na₂HPO₄·7H₂O: ≤ 50.0% |
| Comparator Or Baseline | Na₂HPO₄ (anhydrous): ≤ 5.0%; Na₂HPO₄·2H₂O: ≤ 22.0%; Na₂HPO₄·12H₂O: ≤ 61.0% |
| Quantified Difference | Heptahydrate loses 45.0 percentage points more than anhydrous, 28.0 points more than dihydrate, and 11.0 points less than dodecahydrate. |
| Conditions | EU Commission Regulation No 231/2012 / JECFA: 40 °C, 3 h, followed by 105 °C, 5 h |
Why This Matters
These regulatory loss-on-drying specifications enable procurement and quality assurance teams to verify the correct hydrate form upon receipt and to calculate precise anhydrous-equivalent dosing, which is mandatory for pharmaceutical compendial compliance.
- [1] European Commission. 'E 339 (ii) DISODIUM PHOSPHATE.' Commission Directive 2008/84/EC, Annex I. https://www.legislation.gov.uk/eudr/2008/84/annex/I/division/87/adopted/data.xht View Source
- [2] EFSA Panel on Food Additives and Flavourings (FAF). 'Table E.3: Commission Regulation No 231/2012 / JECFA specifications for disodium phosphate.' PMC7009158. https://pmc.ncbi.nlm.nih.gov/articles/PMC7009158/table/efs25674-tbl-0018/ View Source
